REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6]([CH:16]=[CH:17][C:18]=2[F:19])[CH2:7][NH:8]C(=O)OC(C)(C)C)[CH2:3][CH2:2]1.FC(F)(F)C(O)=O.[ClH:27]>C(Cl)Cl.CCOCC>[ClH:27].[CH:1]1([C:4]2[CH:5]=[C:6]([CH2:7][NH2:8])[CH:16]=[CH:17][C:18]=2[F:19])[CH2:3][CH2:2]1 |f:5.6|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1C=C(CNC(OC(C)(C)C)=O)C=CC1F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were collected via filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(CC1)C=1C=C(C=CC1F)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.154 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |